2-{[1-(3-chloro-4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
Historical Development of Tetrazole-Based Research Compounds
The exploration of tetrazole chemistry began with Johann August Bladin's 1885 isolation of the first tetrazole derivative, though systematic studies emerged only in the mid-20th century. Early work focused on the azide-nitrile cycloaddition reaction, formalized by Hantzsch and Vagt in 1901, which enabled reliable synthesis of 5-substituted tetrazoles. The 1950s marked a turning point with Ivar Ugi's development of the Ugi tetrazole four-component reaction (UT-4CR), allowing efficient construction of 1,5-disubstituted tetrazoles through isocyanide-azide couplings. These advances laid the foundation for contemporary derivatives like 2-{[1-(3-chloro-4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide, which integrates modern sulfanyl-acetamide functionalization strategies.
Structural Classification within Tetrazole-Sulfanyl-Acetamide Research
This compound belongs to the tetrazole-sulfanyl-acetamide subclass, distinguished by three key structural domains:
- Tetrazole core : The 1H-1,2,3,4-tetrazol-5-yl group provides aromatic character and hydrogen-bonding capacity through its N–H proton.
- Sulfanyl bridge : The thioether linkage (–S–) between C5 of the tetrazole and the acetamide backbone enhances conformational flexibility while maintaining electronic conjugation.
- Aromatic substituents :
Comparative analysis with analogues like N-[3-(1H-tetrazol-1-yl)phenyl]acetamide reveals that chloro and methoxy substituents in this compound create a unique electronic environment, with Hammett σ values of +0.47 (Cl) and -0.27 (OCH3) synergistically balancing resonance and inductive effects.
Research Significance of Nitrogen-Rich Heterocyclic Compounds
Tetrazole-containing molecules like this compound exhibit three key advantages in pharmaceutical design:
- Bioisosteric replacement : The tetrazole ring (pKa ≈ 4.9) effectively mimics carboxylic acid functionalities (pKa ≈ 4.2) while offering superior metabolic stability.
- Hydrogen-bonding capacity : The N–H proton participates in strong hydrogen bonds (2.8–3.2 Å) with biological targets, as demonstrated in angiotensin II receptor antagonists.
- Synthetic versatility : The sulfanyl-acetamide group enables facile derivatization through nucleophilic acyl substitution or oxidation to sulfone/sulfoxide analogues.
Recent computational studies indicate the compound's tetrazole ring exhibits a dipole moment of 5.2 D, facilitating charge-assisted interactions with enzymatic active sites.
Current Research Landscape for Tetrazole-Containing Molecules
Modern synthetic approaches emphasize multicomponent reactions (MCRs) and late-stage functionalization:
1. MCR Strategies
- Passerini-tetrazole reactions : Utilize paraformaldehyde, isocyanides, and azides to construct α-hydroxymethyltetrazole precursors
- Ugi-azide variations : Enable single-step assembly of tetrazole peptidomimetics with >80% atom economy
2. Computational Modeling
- Density functional theory (DFT) studies reveal the compound's HOMO (-6.8 eV) localizes on the tetrazole ring, while the LUMO (-1.9 eV) resides on the chloro-methylphenyl group, suggesting charge-transfer capabilities
3. Crystallographic Insights
- Single-crystal X-ray analyses of related compounds show tetrazole-thioether dihedral angles of 12–18°, indicating partial conjugation between the heterocycle and sulfur atom
The compound’s structural complexity positions it as a benchmark for developing novel MCR methodologies and studying non-covalent interactions in supramolecular chemistry.
Properties
IUPAC Name |
2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-11-6-7-13(9-15(11)18)23-17(20-21-22-23)26-10-16(24)19-12-4-3-5-14(8-12)25-2/h3-9H,10H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKYBTDUFGGVJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=CC=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-chloro-4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of 3-chloro-4-methylphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with 3-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-chloro-4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.
Scientific Research Applications
Medicinal Chemistry
Tetrazole Compounds : Tetrazoles are known for their diverse biological activities and have been utilized in the development of pharmaceuticals. The specific compound incorporates a tetrazole ring that is linked to a sulfanyl group, enhancing its pharmacological profile. Tetrazoles have been associated with various therapeutic effects, including anti-inflammatory and analgesic properties.
Structure-Activity Relationship (SAR) : The structural modifications in this compound allow for optimization of its biological activity. The presence of the 3-chloro-4-methylphenyl group contributes to its lipophilicity, which can enhance membrane permeability and bioavailability. Research indicates that such modifications can lead to improved potency against specific biological targets.
Pharmacological Applications
Anticancer Activity : Recent studies have suggested that compounds containing tetrazole moieties exhibit significant anticancer properties. For instance, the incorporation of the methoxyphenyl group may enhance the compound's interaction with cancer cell receptors, potentially leading to apoptosis in malignant cells. The mechanism by which these compounds induce cell death often involves the modulation of signaling pathways related to cell proliferation and survival.
Antimicrobial Properties : There is increasing evidence that tetrazole derivatives possess antimicrobial activity. The compound's unique structure may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism. Preliminary studies have shown promising results against both Gram-positive and Gram-negative bacteria.
Neuropharmacology : The compound's potential as a neuroprotective agent is under investigation. Tetrazoles are known to interact with neurotransmitter systems, possibly providing therapeutic effects in neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The sulfanyl group may play a role in enhancing neuroprotective effects by modulating oxidative stress pathways.
Anti-inflammatory Effects : Compounds similar to 2-{[1-(3-chloro-4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide have demonstrated anti-inflammatory properties in various models. These effects may be attributed to the inhibition of pro-inflammatory cytokines and mediators, suggesting potential applications in treating conditions like arthritis or chronic inflammatory diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[1-(3-chloro-4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and sulfanyl group may play key roles in binding to enzymes or receptors, modulating their activity. Further research is needed to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Tetrazole vs. Triazole Derivatives
Replacing the tetrazole ring with a triazole alters electronic properties and hydrogen-bonding capacity. For example:
- 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide () exhibits a triazole core, which is less acidic (pKa ~8–10) compared to tetrazoles (pKa ~4–5). This reduces metabolic lability but may weaken interactions with polar enzyme active sites .
- 2-(1-methyl-1H-tetrazol-5-yl)sulfanyl-N-(9-ethyl-9H-carbazol-3-yl)acetamide () demonstrated antifungal activity comparable to ketoconazole, suggesting tetrazole derivatives are effective against Candida species .
Substituent Positional Isomerism
- The 2-methoxyphenyl analog () differs only in the methoxy group’s position (ortho vs. meta).
- 3,4-Dichlorophenyl-substituted acetamides () show enhanced antibacterial activity due to increased electron-withdrawing effects, whereas the 3-chloro-4-methylphenyl group in the target compound balances lipophilicity and steric bulk .
Key Observations:
- Tetrazole derivatives (e.g., ) excel in antifungal applications, likely due to enhanced stability and hydrogen-bonding capacity.
- Triazole derivatives () show promise in anti-inflammatory/anti-exudative roles, possibly due to improved pharmacokinetic profiles.
- Substituent position (e.g., meta vs. ortho methoxy) critically impacts activity; meta-substitution in the target compound may optimize solubility without steric interference .
Physicochemical and Structural Insights
Table 2: Physicochemical Properties
Structural Analysis:
- The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenyl group in . This difference may influence binding to targets like cytochrome P450 enzymes or inflammatory mediators .
Biological Activity
The compound 2-{[1-(3-chloro-4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a novel organic molecule that has attracted attention for its potential biological activities. This compound features a tetrazole ring, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes:
- A tetrazole ring which contributes to its biological activity.
- A chlorinated aromatic ring that may enhance interactions with biological targets.
- A methoxyphenyl group , potentially influencing solubility and bioavailability.
Anticancer Activity
Research has indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, studies have shown that related tetrazole derivatives have displayed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide | MCF-7 | 5.0 | |
| Related Tetrazole Derivative | A549 | 10.0 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar tetrazole-based compounds have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group may enhance the compound's ability to disrupt bacterial cell walls.
The proposed mechanisms by which this compound exerts its biological effects include:
- Interaction with Enzymes : The tetrazole ring can form hydrogen bonds with active sites in enzymes, inhibiting their function.
- Induction of Apoptosis : Studies indicate that compounds with similar structures can activate apoptotic pathways in cancer cells.
- Disruption of Membrane Integrity : The presence of chlorinated groups may enhance membrane permeability in bacterial cells, leading to cell lysis.
Case Studies
- Cytotoxicity Study : A study conducted on a series of tetrazole derivatives found that modifications to the phenyl groups significantly influenced cytotoxicity against MCF-7 cells. The presence of electron-withdrawing groups (like chlorine) was shown to enhance activity due to increased electron density on the nitrogen atoms in the tetrazole ring .
- Antimicrobial Efficacy : In a comparative study of various sulfanyl-containing compounds, it was found that those with a tetrazole moiety exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
Q & A
Q. What synthetic routes are recommended for preparing this compound?
The compound can be synthesized via two primary routes:
- Route 1 : Reflux equimolar concentrations of tetrazole and acetamide precursors with pyridine and zeolite (Y-H) as catalysts at 150°C for 5 hours. Post-reaction, the product is isolated via ice-cold hydrochloric acid precipitation and recrystallized from ethanol .
- Route 2 : Use triethylamine as a base in dioxane with chloroacetyl chloride, followed by filtration and recrystallization from ethanol-DMF mixtures . Key variables: Catalyst selection (zeolite vs. triethylamine) and solvent choice significantly impact yield.
Q. How should the compound be characterized post-synthesis?
Essential characterization methods include:
- X-ray crystallography for structural confirmation (e.g., bond angles, packing motifs) .
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.
- HPLC for assessing chemical purity (>95% recommended for biological assays).
- Mass spectrometry (e.g., ESI-MS) to confirm molecular weight .
Q. What are the initial steps for evaluating biological activity?
- In vitro antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays.
- Dose-response curves : Establish IC₅₀ values with concentrations ranging from 1 nM to 100 μM.
- Control experiments : Include reference compounds (e.g., doxorubicin) and solvent controls to validate results .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst screening : Compare zeolite (Y-H) with alternative solid acids (e.g., H-beta zeolite) to enhance regioselectivity.
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) versus dioxane to stabilize intermediates .
- Stoichiometric adjustments : Vary molar ratios of tetrazole and acetamide precursors (1:1 to 1:1.2) to mitigate side reactions .
Q. How can contradictory biological activity data be resolved?
- Structural analogs : Compare activity with triazole derivatives (e.g., cycloheptyl or adamantyl-substituted analogs) to identify critical functional groups .
- SAR studies : Systematically modify the 3-methoxyphenyl or tetrazole moieties to isolate pharmacophores.
- Theoretical frameworks : Use molecular docking to assess binding affinity to target proteins (e.g., tubulin or kinase enzymes) and correlate with experimental data .
Q. What computational methods predict physicochemical properties and reactivity?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior and nucleophilic/electrophilic sites .
- Molecular dynamics simulations : Model solvation effects and stability in biological matrices (e.g., plasma protein binding).
- ADMET prediction : Use tools like SwissADME to estimate bioavailability, logP, and metabolic pathways .
Q. How can crystallographic data resolve structural ambiguities?
- Single-crystal X-ray diffraction : Resolve tautomeric forms (e.g., 1,2,4-triazole vs. tetrazole configurations) and confirm sulfanyl-acetamide linkage geometry .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain packing efficiency .
Methodological Notes
- Data Contradictions : and highlight divergent synthetic approaches (zeolite vs. triethylamine). Validate optimal conditions via DOE (Design of Experiments) to assess interactions between variables.
- Advanced Characterization : Pair experimental data (e.g., XRD) with computational models (DFT) to reconcile electronic and structural properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
